Cas no 1797889-75-8 (3-(3,5-dimethoxyphenyl)-1-4-(3-methoxypiperidin-1-yl)phenylurea)
3-(3,5-dimethoxyphenyl)-1-4-(3-methoxypiperidin-1-yl)phenylurea Chemical and Physical Properties
Names and Identifiers
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- 3-(3,5-dimethoxyphenyl)-1-4-(3-methoxypiperidin-1-yl)phenylurea
- 1-(3,5-dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea
- F6443-0384
- 1797889-75-8
- 3-(3,5-DIMETHOXYPHENYL)-1-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]UREA
- AKOS024565393
- 1-(3,5-dimethoxyphenyl)-3-[4-(3-methoxypiperidin-1-yl)phenyl]urea
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- Inchi: 1S/C21H27N3O4/c1-26-18-5-4-10-24(14-18)17-8-6-15(7-9-17)22-21(25)23-16-11-19(27-2)13-20(12-16)28-3/h6-9,11-13,18H,4-5,10,14H2,1-3H3,(H2,22,23,25)
- InChI Key: SJSDYZRGRCRIIW-UHFFFAOYSA-N
- SMILES: O(C)C1CN(C2C=CC(=CC=2)NC(NC2C=C(C=C(C=2)OC)OC)=O)CCC1
Computed Properties
- Exact Mass: 385.20015635g/mol
- Monoisotopic Mass: 385.20015635g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 472
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 72.1Ų
3-(3,5-dimethoxyphenyl)-1-4-(3-methoxypiperidin-1-yl)phenylurea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6443-0384-2μmol |
3-(3,5-dimethoxyphenyl)-1-[4-(3-methoxypiperidin-1-yl)phenyl]urea |
1797889-75-8 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6443-0384-5μmol |
3-(3,5-dimethoxyphenyl)-1-[4-(3-methoxypiperidin-1-yl)phenyl]urea |
1797889-75-8 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6443-0384-10μmol |
3-(3,5-dimethoxyphenyl)-1-[4-(3-methoxypiperidin-1-yl)phenyl]urea |
1797889-75-8 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6443-0384-20μmol |
3-(3,5-dimethoxyphenyl)-1-[4-(3-methoxypiperidin-1-yl)phenyl]urea |
1797889-75-8 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6443-0384-1mg |
3-(3,5-dimethoxyphenyl)-1-[4-(3-methoxypiperidin-1-yl)phenyl]urea |
1797889-75-8 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6443-0384-2mg |
3-(3,5-dimethoxyphenyl)-1-[4-(3-methoxypiperidin-1-yl)phenyl]urea |
1797889-75-8 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6443-0384-3mg |
3-(3,5-dimethoxyphenyl)-1-[4-(3-methoxypiperidin-1-yl)phenyl]urea |
1797889-75-8 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6443-0384-4mg |
3-(3,5-dimethoxyphenyl)-1-[4-(3-methoxypiperidin-1-yl)phenyl]urea |
1797889-75-8 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6443-0384-5mg |
3-(3,5-dimethoxyphenyl)-1-[4-(3-methoxypiperidin-1-yl)phenyl]urea |
1797889-75-8 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6443-0384-10mg |
3-(3,5-dimethoxyphenyl)-1-[4-(3-methoxypiperidin-1-yl)phenyl]urea |
1797889-75-8 | 10mg |
$79.0 | 2023-09-08 |
3-(3,5-dimethoxyphenyl)-1-4-(3-methoxypiperidin-1-yl)phenylurea Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 3-(3,5-dimethoxyphenyl)-1-4-(3-methoxypiperidin-1-yl)phenylurea
3-(3,5-Dimethoxyphenyl)-1-[4-(3-methoxypiperidin-1-yl)phenyl]urea
3-(3,5-Dimethoxyphenyl)-1-[4-(3-methoxypiperidin-1-yl)phenyl]urea (CAS No. 1797889-75-8) is a complex organic compound with a unique structure that combines a urea moiety with two aromatic rings. This compound has garnered significant attention in recent years due to its potential applications in the field of medicinal chemistry and drug discovery. The molecule's structure is characterized by a urea group linking two aromatic systems: a 3,5-dimethoxyphenyl group and a 4-(3-methoxypiperidin-1-yl)phenyl group. These structural features contribute to its pharmacological properties and make it a subject of interest for researchers exploring novel therapeutic agents.
The synthesis of 3-(3,5-Dimethoxyphenyl)-1-[4-(3-methoxypiperidin-1-yl)phenyl]urea involves a multi-step process that typically begins with the preparation of the individual aromatic components. The 3,5-dimethoxyphenyl group is derived from anisole derivatives, while the 4-(3-methoxypiperidin-1-yl)phenyl group requires the synthesis of a piperidine ring with a methoxy substituent. The final urea linkage is formed through condensation reactions, often utilizing carbonyl chlorides or isocyanates as intermediates. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for preclinical studies.
One of the most promising aspects of 3-(3,5-Dimethoxyphenyl)-1-[4-(3-methoxypiperidin-1-yl)phenyl]urea is its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Preclinical studies have demonstrated that this compound exhibits potent inhibitory activity against several kinases, including Aurora kinases and CDKs (Cyclin-dependent kinases). These findings suggest that it could be developed into a targeted therapy for conditions characterized by excessive kinase activity.
In addition to its kinase inhibitory properties, 3-(3,5-Dimethoxyphenyl)-1-[4-(3-methoxypiperidin-1-yl)phenyl]urea has shown anti-inflammatory effects in experimental models. This activity is attributed to its ability to modulate the activity of NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), a transcription factor involved in inflammatory responses. Recent research has highlighted the compound's potential as an adjunct therapy for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 3-(3,5-Dimethoxyphenyl)-1-[4-(3-methoxypiperidin-1-yl)phenyl]urea has also been investigated in preclinical studies. Results indicate that the compound exhibits moderate oral bioavailability and favorable tissue distribution properties. Its metabolism appears to be primarily mediated by cytochrome P450 enzymes, with major metabolites identified through mass spectrometry-based metabolomics approaches. These studies provide valuable insights into the compound's suitability for systemic administration and its potential for further development into a clinical candidate.
Despite its promising properties, 3-(3,5-Dimethoxyphenyl)-1-[4-(3-methoxypiperidin-1-yl)phenyl]urea faces challenges in terms of selectivity and toxicity profiles. Ongoing research is focused on optimizing its structure to enhance its therapeutic index while maintaining its efficacy. For instance, efforts are being made to modify the methoxy substituents on the aromatic rings to improve solubility and reduce off-target effects.
In conclusion, 3-(3,5-Dimethoxyphenyl)-1-[4-(3-methoxypiperidin-1-y
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